

Application Notes and Protocols for SS28

Radioimmunoassay in Tissue Samples

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Compound of Interest

Compound Name: SS28

Cat. No.: B12427193

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These application notes provide a detailed protocol for the quantification of Somatostatin-28 (**SS28**) in tissue samples using a competitive radioimmunoassay (RIA). This guide is intended for researchers, scientists, and drug development professionals familiar with immunoassay techniques.

Introduction

Somatostatin-28 (**SS28**) is a biologically active peptide hormone with a wide range of physiological effects, including the inhibition of endocrine and exocrine secretions and regulation of cell growth.[1] It is derived from the precursor prosomatostatin.[1][2] Radioimmunoassay (RIA) is a highly sensitive and specific method used to measure the concentration of antigens, such as **SS28**, in biological samples.[3][4] The principle of competitive RIA is based on the competition between a known amount of radiolabeled **SS28** (tracer) and the unlabeled **SS28** in the sample for a limited number of binding sites on a specific anti-**SS28** antibody.[5][6] The amount of radioactivity bound to the antibody is inversely proportional to the concentration of unlabeled **SS28** in the sample.[7]

Data Presentation

The following table summarizes key quantitative parameters for a typical **SS28** radioimmunoassay, compiled from various sources.

Parameter	Value	Reference
Assay Sensitivity	10 pg/ml	[8][9]
Intra-assay CV	9.1% - 12%	[8][9]
Inter-assay CV	14% - 15%	[8][9]
Antibody Dilution (example)	1:100,000	[9]
SS-28[1-12] LI in rat ME	407 +/- 51 pmol/mg protein	[2]
S-14 LI in rat ME	221 +/- 25 pmol/mg protein	[2]
Pancreatic S-28(1-12) LI	1.56 pmol/mg protein	[10]
Pancreatic S-14 LI	2.07 pmol/mg protein	[10]

CV: Coefficient of Variation, ME: Median Eminence, LI: Like Immunoreactivity

Experimental Protocols

This section details the necessary steps for performing an **SS28** RIA on tissue samples, from sample preparation to data analysis.

Proper tissue collection and homogenization are critical for accurate **SS28** measurement.

Materials:

- Tissue of interest
- Liquid nitrogen
- Homogenization buffer (e.g., 2 M acetic acid)
- Protease inhibitors
- Mechanical homogenizer (e.g., Polytron) or sonicator
- Microcentrifuge tubes

Protocol:

- Excise the tissue of interest immediately after euthanasia and snap-freeze in liquid nitrogen to prevent peptide degradation. Store at -80°C until use.
- Weigh the frozen tissue.
- On ice, add the frozen tissue to a pre-chilled tube containing 10 volumes of ice-cold homogenization buffer (e.g., 2 M acetic acid with protease inhibitors).
- Homogenize the tissue thoroughly using a mechanical homogenizer or sonicator until no visible tissue fragments remain. Keep the sample on ice throughout the process.
- Transfer the homogenate to microcentrifuge tubes.

Extraction is necessary to separate **SS28** from interfering substances in the tissue homogenate.

Materials:

- Tissue homogenate
- Centrifuge (refrigerated)
- C18 Sep-Pak columns (optional, but recommended for cleaner samples)[[11](#)]
- Extraction buffers (e.g., Buffer A: 1% Trifluoroacetic Acid (TFA) in water; Buffer B: 60% acetonitrile in 1% TFA)

Protocol:

- Centrifuge the tissue homogenate at 10,000 x g for 20 minutes at 4°C.
- Carefully collect the supernatant, which contains the extracted peptides.
- Optional C18 Column Purification:
 - Activate a C18 Sep-Pak column by washing with Buffer B followed by Buffer A.

- Load the supernatant onto the column.
- Wash the column with Buffer A to remove salts and hydrophilic impurities.
- Elute the peptides with Buffer B.
- Lyophilize the supernatant or the eluted sample to dryness.
- Reconstitute the dried extract in RIA buffer to the desired concentration for analysis.

This procedure follows the principle of competitive binding.

Materials:

- **SS28** standards of known concentrations
- Prepared tissue extracts
- Anti-**SS28** primary antibody
- ¹²⁵I-labeled **SS28** (tracer)
- RIA Buffer
- Secondary antibody (e.g., Goat Anti-Rabbit IgG) and Normal Rabbit Serum (NRS) for precipitation[12]
- Polypropylene assay tubes
- Gamma counter

Protocol:

- Assay Setup: Label polypropylene tubes for Total Counts (TC), Non-Specific Binding (NSB), Zero Standard (B0), standards, and samples.
- Add 100 µl of RIA buffer to the NSB tubes.
- Add 100 µl of standards or reconstituted tissue extracts to their respective tubes.

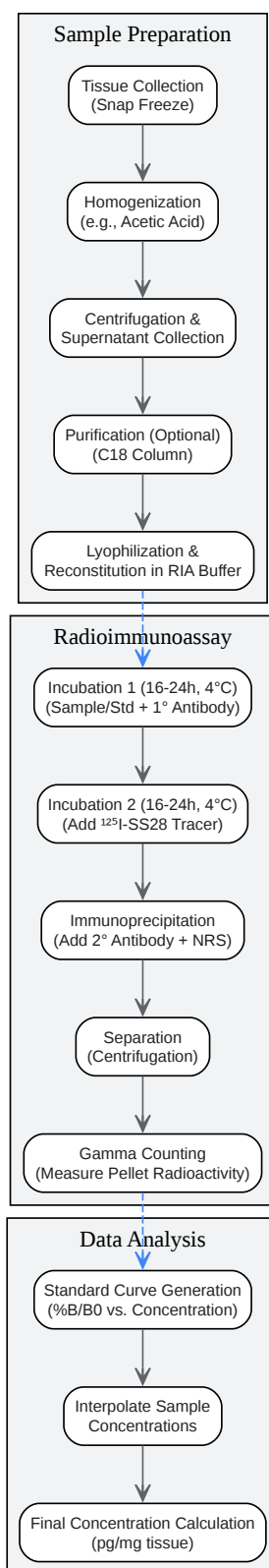
- Add 100 µl of the diluted primary anti-**SS28** antibody to all tubes except the TC and NSB tubes.
- Vortex all tubes gently and incubate for 16-24 hours at 4°C.[\[12\]](#)
- Add 100 µl of ¹²⁵I-**SS28** tracer to all tubes.
- Vortex gently and incubate for another 16-24 hours at 4°C.[\[12\]](#)
- Immunoprecipitation:
 - Add 100 µl of secondary antibody (e.g., GAR) and 100 µl of NRS to all tubes except the TC tubes.[\[12\]](#)
 - Vortex and incubate at room temperature for 90-120 minutes to allow a precipitate to form.[\[12\]](#)
 - Add 500 µl of cold RIA buffer to all tubes except TC tubes to wash the precipitate.
- Separation: Centrifuge all tubes (except TC) at 1,700-3,000 x g for 20 minutes at 4°C.[\[12\]](#)
- Counting: Carefully decant the supernatant from all tubes except the TC tubes. Measure the radioactivity of the pellet in all tubes using a gamma counter.

Data Analysis

- Calculate the average counts per minute (CPM) for each duplicate.
- Subtract the average NSB CPM from all other tubes (except TC).
- Calculate the percentage of bound tracer for each standard and sample using the formula: % B/B0 = (CPM_sample - CPM_NSB) / (CPM_B0 - CPM_NSB) * 100
- Plot a standard curve of % B/B0 versus the concentration of the **SS28** standards.
- Determine the concentration of **SS28** in the tissue extracts by interpolating their % B/B0 values on the standard curve.

- Calculate the final concentration in the original tissue by accounting for the dilution factors used during homogenization and extraction. The final concentration is typically expressed as pg/mg of tissue.

Visualizations



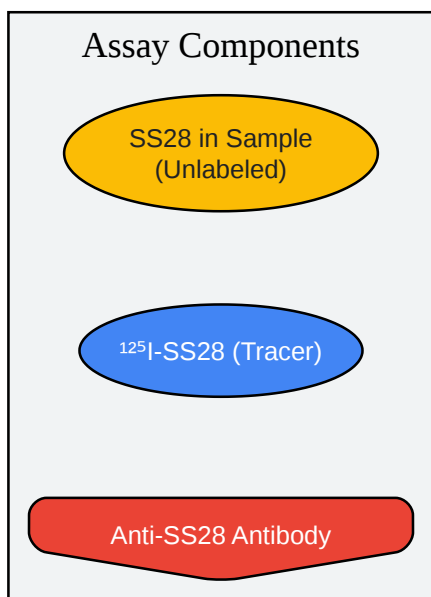
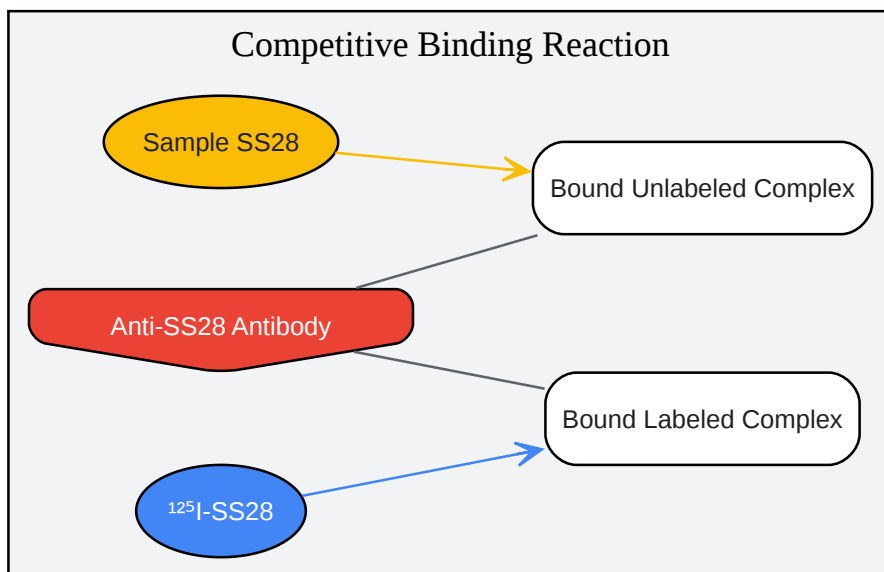
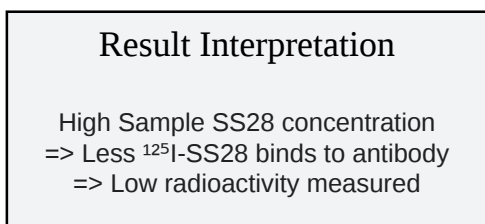
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Caption: Workflow for **SS28** Radioimmunoassay in Tissue Samples.

cluster_components

cluster_reaction

cluster_result



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Caption: Principle of Competitive Radioimmunoassay (RIA).

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